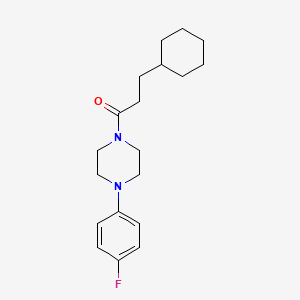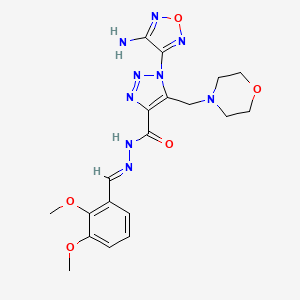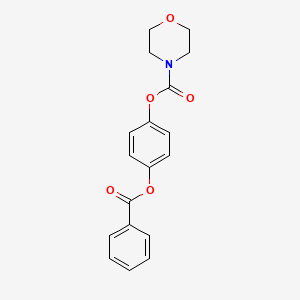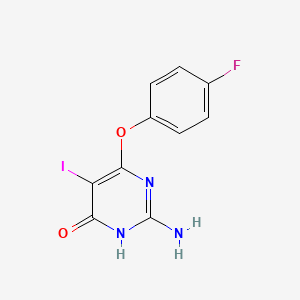![molecular formula C16H14ClN3O B5738708 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5738708.png)
2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol
Vue d'ensemble
Description
2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol, also known as CPQ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPQ belongs to the family of pyrazoloquinazolines, which have been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This compound has also been found to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell proliferation and tumor growth. In addition, this compound has been shown to inhibit the replication of various viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis C virus (HCV).
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta), and to reduce the infiltration of immune cells into inflamed tissues. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of tumor cells. In addition, this compound has been shown to inhibit the replication of various viruses, including HSV, HIV, and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has several advantages for lab experiments, including its relatively simple synthesis method, its high potency, and its ability to inhibit multiple enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. However, this compound also has some limitations, including its low solubility in water, its potential toxicity, and its limited bioavailability.
Orientations Futures
There are several future directions for the study of 2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol, including further investigation of its mechanism of action, its potential therapeutic applications, and its pharmacokinetics and pharmacodynamics. This compound has shown promise as a potential therapeutic agent in the treatment of cancer, viral infections, and inflammatory diseases, and further studies are needed to determine its efficacy and safety in humans. In addition, the development of more potent and selective analogs of this compound may lead to the discovery of new drugs with improved therapeutic properties.
Méthodes De Synthèse
2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol can be synthesized using a variety of methods, including the reaction of 3-chloroaniline with ethyl acetoacetate in the presence of sodium ethoxide, followed by the reaction of the resulting intermediate with hydrazine hydrate and 2-methyl-3-oxobutanenitrile. The final product is obtained by cyclization with acetic anhydride and acetic acid. Other methods include the reaction of 3-chloroaniline with hydrazine hydrate and 2-cyanoacetamide in the presence of acetic acid and the reaction of 2-amino-3-chloropyridine with ethyl 2-oxo-4-phenylbutyrate in the presence of sodium ethoxide.
Applications De Recherche Scientifique
2-(3-chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been studied for its potential as a therapeutic agent in the treatment of cancer, viral infections, and inflammatory diseases. This compound has also been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-11-5-3-4-10(8-11)14-9-15-18-13-7-2-1-6-12(13)16(21)20(15)19-14/h3-5,8-9,19H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXLAIMWQQGEEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C=C(N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101163492 | |
| Record name | 2-(3-Chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801017 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
626208-55-7 | |
| Record name | 2-(3-Chlorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101163492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B5738655.png)
![4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5738670.png)


![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-(methylthio)benzamide](/img/structure/B5738695.png)



![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-pyridinamine](/img/structure/B5738718.png)

